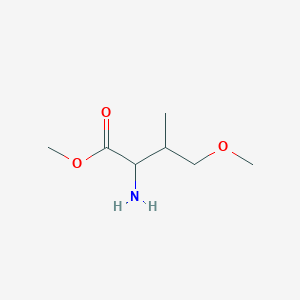
Methyl 2-amino-4-methoxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-methoxy-3-methylbutanoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-methoxy-3-methylbutanoate typically involves the esterification of 2-amino-4-methoxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial to achieving high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and sometimes heat or catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Methyl 2-amino-4-methoxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-methoxy-3-methylbutanoate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and methyl groups can influence the compound’s hydrophobicity and overall binding affinity. These interactions can modulate biochemical pathways and cellular responses.
Comparison with Similar Compounds
Methyl 2-methoxy-3-methylbutanoate: Similar structure but lacks the amino group, leading to different reactivity and applications.
2-amino-3-methylbutanoic acid: Similar backbone but differs in functional groups, affecting its chemical behavior and uses.
Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride: A hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness: Methyl 2-amino-4-methoxy-3-methylbutanoate is unique due to the presence of both an amino group and a methoxy group on the same molecule, providing a combination of reactivity and functional versatility that is not commonly found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
methyl 2-amino-4-methoxy-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO3/c1-5(4-10-2)6(8)7(9)11-3/h5-6H,4,8H2,1-3H3 |
InChI Key |
GRKRWEBQSGKZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


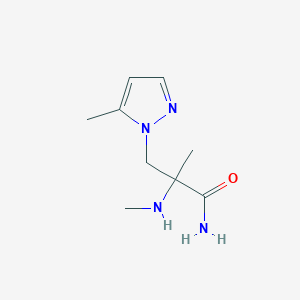
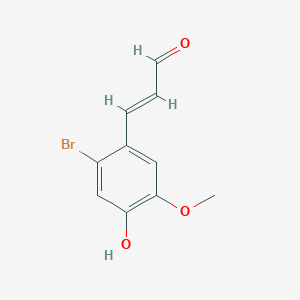


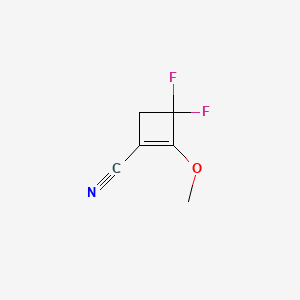
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
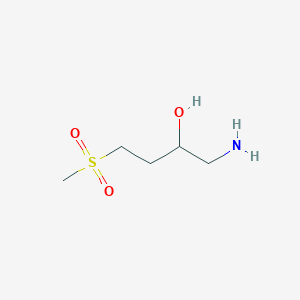




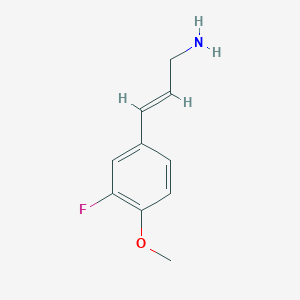
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)

